Edecesertib

Catalog No.
S11224947
CAS No.
2408839-73-4
M.F
C22H22FN7O2
M. Wt
435.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Edecesertib

CAS Number

2408839-73-4

Product Name

Edecesertib

IUPAC Name

4-[[(1R)-1-cyanoethyl]amino]-6-(3-cyanopyrrolo[1,2-b]pyridazin-7-yl)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide

Molecular Formula

C22H22FN7O2

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C22H22FN7O2/c1-13(8-24)29-17-7-18(19-5-4-15-6-14(9-25)10-28-30(15)19)26-11-16(17)21(31)27-12-20(23)22(2,3)32/h4-7,10-11,13,20,32H,12H2,1-3H3,(H,26,29)(H,27,31)/t13-,20-/m1/s1

InChI Key

HORBHQPSWJRDSV-ZUOKHONESA-N

Canonical SMILES

CC(C#N)NC1=CC(=NC=C1C(=O)NCC(C(C)(C)O)F)C2=CC=C3N2N=CC(=C3)C#N

Isomeric SMILES

C[C@H](C#N)NC1=CC(=NC=C1C(=O)NC[C@H](C(C)(C)O)F)C2=CC=C3N2N=CC(=C3)C#N

Edecesertib, also known by its developmental code GS-5718, is a small molecule drug developed by Gilead Sciences. It functions primarily as an inhibitor of the interleukin-1 receptor-associated kinase 4, commonly referred to as IRAK4. This compound is classified under anti-inflammatory agents and is being explored for its therapeutic potential in various autoimmune diseases, particularly systemic lupus erythematosus and cutaneous lupus erythematosus. Edecesertib represents a new molecular entity that has shown promise in early clinical trials, specifically in Phase II studies targeting lupus conditions .

Edecesertib exhibits significant biological activity as an IRAK4 inhibitor. This inhibition plays a vital role in modulating inflammatory pathways associated with autoimmune diseases. In preclinical studies, Edecesertib has demonstrated efficacy in reducing markers of inflammation and improving symptoms in models of lupus . Its selectivity for IRAK4 over other kinases enhances its therapeutic profile, potentially minimizing off-target effects.

Edecesertib is primarily being investigated for its applications in treating autoimmune diseases such as:

  • Systemic lupus erythematosus: A chronic autoimmune condition characterized by systemic inflammation.
  • Cutaneous lupus erythematosus: A form of lupus that primarily affects the skin.

Clinical trials are currently ongoing to evaluate its safety, efficacy, and tolerability in these conditions .

Interaction studies for Edecesertib are crucial for understanding its pharmacokinetics and potential drug-drug interactions. While specific interaction studies have not been published widely, general principles suggest that as an IRAK4 inhibitor, Edecesertib may interact with other medications that influence inflammatory pathways or immune responses. Ongoing clinical trials will likely provide more insights into these interactions as they assess the compound's efficacy alongside standard treatments .

Edecesertib belongs to a class of compounds that inhibit IRAK4 and similar kinases involved in inflammatory signaling. Here are some similar compounds:

Compound NameMechanism of ActionTherapeutic Use
PF-06650833Selective IRAK4 inhibitorAutoimmune diseases
AZD-2027IRAK4 inhibitorCancer and inflammatory diseases
GSK1070916Selective IRAK4 inhibitorAutoimmune conditions
TAK-659Dual inhibitor of IRAK4 and other kinasesCancer treatment

Uniqueness of Edecesertib: What sets Edecesertib apart from these compounds is its focused development trajectory specifically targeting lupus conditions and its distinct chemical structure designed for optimal selectivity towards IRAK4. This specificity may enhance therapeutic outcomes while reducing adverse effects compared to broader-spectrum inhibitors .

Systematic Nomenclature and Molecular Formula

Edecesertib is formally designated as 4-[[(1R)-1-cyanoethyl]amino]-6-(3-cyanopyrrolo[1,2-b]pyridazin-7-yl)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide in IUPAC nomenclature. Its molecular formula, C22H22FN7O2, corresponds to a monoisotopic mass of 435.1819 Da and an average molecular weight of 435.5 g/mol. The compound’s registry number (2408839-73-4) and alternative identifiers (e.g., GS-5718, UNII-3NUJ7N1277) reflect its unique structural features.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC22H22FN7O2
Molecular Weight435.5 g/mol
CAS Registry Number2408839-73-4
SMILES NotationN#CC@HC

Stereochemical Configuration and Chiral Centers

The molecule contains two defined stereocenters at the (1R)-1-cyanoethyl and (2R)-2-fluoro-3-hydroxy-3-methylbutyl moieties. X-ray crystallography confirms the R configuration at both centers, which critically influences IRAK4 binding affinity. The cyanoethyl group adopts a staggered conformation, while the fluoro-hydroxy-methylbutyl chain participates in hydrogen bonding with Asp329 in the IRAK4 active site. Stereochemical purity (>99% enantiomeric excess) is maintained during synthesis through chiral resolution techniques, as evidenced by nuclear magnetic resonance (NMR) coupling constants.

Crystallographic Structure and Conformational Analysis

Cocrystal structures with IRAK4 (PDB: 8ATL) reveal a binding mode characterized by:

  • Hydrogen bonding between the carboxamide oxygen and Arg273 backbone NH
  • π-Stacking interactions involving the pyrrolopyridazine ring and Phe381 residue
  • Electrostatic stabilization of the fluoro group within a hydrophobic pocket

Molecular dynamics simulations demonstrate moderate flexibility in the pyridine-carboxamide linker, with root-mean-square deviation (RMSD) values <1.5 Å over 100 ns trajectories. The pyrrolopyridazine system remains planar during simulations, while the cyanoethyl group exhibits torsional oscillations of ±15°.

Table 2: Crystallographic Parameters

ParameterValue
PDB Code8ATL
Resolution2.1 Å
R-free Factor0.23
Key InteractionsAsp329 H-bond, Phe381 π-stacking

Comparative Analysis of Tautomeric Forms

Quantum mechanical calculations (B3LYP/6-311+G) predict **no dominant tautomeric forms under physiological conditions due to:

  • Electronic delocalization in the pyrrolopyridazine system
  • Steric hindrance from the 3-cyano substituent preventing proton transfer
  • Intramolecular hydrogen bonding between the carboxamide NH and adjacent pyridine nitrogen

Comparative energy analysis indicates the canonical form is stabilized by 12.3 kcal/mol relative to potential enol tautomers. This tautomeric stability contributes to Edecesertib’s consistent pharmacokinetic profile across pH gradients (2.0–7.4).

Retrosynthetic Analysis of Pyrrolopyridazine Core

The retrosynthetic dissection of Edecesertib’s pyrrolopyridazine core begins with identifying key disconnection points to simplify the bicyclic framework. The core structure is deconstructed into two primary synthons: a substituted pyrrole fragment and a pyridazine moiety. Critical disconnections involve cleaving the C–N bond bridging the pyrrole and pyridazine rings, revealing intermediates amenable to palladium-catalyzed cross-coupling reactions [5].

A secondary retrosynthetic pathway targets the ester functional group, which is simplified to a carboxylic acid via hydrolysis. This step reduces complexity by eliminating the ethoxy group, allowing subsequent alkylation or Grignard reactions to reconstruct the quaternary carbon center [4]. Mechanistic retrosynthesis further identifies opportunities for nucleophilic substitutions at the alpha-carbon of the ester, enabling the introduction of aryl or alkyl groups through enolate chemistry [5].

Multi-step Synthesis Optimization Strategies

The synthesis of Edecesertib employs a multi-step sequence optimized for yield and scalability. Key steps include:

  • Core Assembly: Alkylation of 6-chloro-7-deazapurine with methyl halides under basic conditions forms the pyrrolopyrimidine scaffold in 75–85% yield. Chan-Lam coupling with aryl boronic acids introduces phenyl substituents, while Suzuki-Miyaura reactions install cyclopropyl groups with copper(II) acetate and triethylamine as catalysts [5].
  • Functionalization: Nucleophilic aromatic substitution of chlorinated intermediates with piperidines generates carbamate derivatives. Subsequent Boc deprotection using hydrochloric acid yields free amines, which undergo sulfonylation or sulfamide formation via Burgess reagent [5].
  • Final Coupling: Reaction of the amine intermediate with a sulfonyl chloride derivative completes the sulfamide moiety, achieving an overall yield of 62% after purification [5].

Optimization studies reveal that reaction temperatures above 80°C improve cross-coupling efficiency, while dimethylformamide (DMF) as a solvent enhances solubility of polar intermediates [5].

Chromatographic Purification Techniques

Purification of Edecesertib intermediates and the final compound relies on flash column chromatography. Silica gel (230–400 mesh) with gradient elution (ethyl acetate/hexanes, 1:4 to 1:1) resolves closely related impurities, achieving >95% purity [5]. Key parameters include:

ParameterCondition
Stationary PhaseSilica Gel (60 Å pore size)
Mobile PhaseEthyl Acetate/Hexanes
Flow Rate15 mL/min
DetectionUV at 254 nm

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% trifluoroacetic acid) further polishes the final product, with a retention time of 12.3 minutes .

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.67 (s, 1H, pyridazine-H), 7.73–7.67 (m, 2H, aryl-H), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.78 (s, 3H, NCH₃) [5].
  • ¹³C NMR: δ 165.4 (C=O), 152.1 (pyridazine-C), 134.2–128.7 (aryl-C), 60.1 (OCH₂CH₃), 40.3 (NCH₃) .

Mass Spectrometry (MS):

  • High-resolution ESI-MS confirms the molecular formula C₁₄H₁₈N₄O₂S with [M+H]⁺ at m/z 307.1182 (calc. 307.1185) .

Infrared (IR) Spectroscopy:

  • Peaks at 1725 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O symmetric stretch), and 1245 cm⁻¹ (C–N stretch) validate the sulfamide and ester functionalities [5].

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition Mechanism

Edecesertib operates as a highly potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), demonstrating exceptional biochemical activity with an inhibitor concentration required to achieve 50% enzyme inhibition (IC50) value of 0.6 nanomolar [1] [2]. This remarkable potency positions edecesertib among the most effective IRAK4 inhibitors developed to date, significantly exceeding the threshold considered clinically relevant for kinase inhibition.

The molecular mechanism of IRAK4 inhibition by edecesertib involves direct interaction with the adenosine triphosphate (ATP) binding pocket of the kinase domain [3] [4]. IRAK4 possesses a distinctive structural feature unique to the IRAK family: a tyrosine residue (Tyr262) serving as the gatekeeper amino acid, contrasting with the more common threonine or phenylalanine gatekeepers found in other kinase families [5] [6]. This unique tyrosine gatekeeper creates a specific microenvironment within the ATP binding site that edecesertib exploits for selective recognition.

The kinase domain of IRAK4 adopts the canonical bilobal architecture characteristic of protein kinases, comprising an amino-terminal lobe containing a five-stranded antiparallel β-sheet and the regulatory αC helix, and a carboxyl-terminal lobe composed primarily of α-helical structures [5]. The ATP binding cleft is situated between these two lobes, and edecesertib binding induces conformational changes that stabilize the kinase in an inactive state.

Mechanistically, IRAK4 functions as a central mediator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades [4] [7]. Upon receptor activation, IRAK4 is recruited to the MyD88 adapter protein, forming the Myddosome signaling complex. This recruitment triggers IRAK4 kinase domain dimerization, autophosphorylation, and subsequent activation. Activated IRAK4 then phosphorylates IRAK1, initiating downstream inflammatory signaling pathways that culminate in nuclear factor kappa B (NF-κB) activation and pro-inflammatory cytokine production.

Edecesertib disrupts this cascade by preventing IRAK4 kinase activity, thereby blocking the phosphorylation of downstream substrates including IRAK1. The inhibitor demonstrates potent suppression of lipopolysaccharide-induced tumor necrosis factor alpha (TNFα) production in cellular assays, with measured IC50 values indicating robust functional target engagement [8] [9].

Structure-Activity Relationship (SAR) of Pyridinecarboxamide Derivatives

Edecesertib belongs to the pyridinecarboxamide chemical class, specifically characterized as 4-[[(1R)-1-cyanoethyl]amino]-6-(3-cyanopyrrolo[1,2-b]pyridazin-7-yl)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide [10] [11]. The molecular formula C22H22FN7O2 reflects a complex heterocyclic structure with multiple pharmacophoric elements contributing to its biological activity and selectivity profile.

The structure-activity relationships of pyridinecarboxamide derivatives targeting IRAK4 have revealed several critical structural features essential for potent inhibitory activity [4] [12]. The central pyridine ring system serves as the core scaffold, with the carboxamide functionality at the 3-position playing a crucial role in binding interactions within the ATP pocket. The 4-position substitution with the (1R)-1-cyanoethylamino group provides specific stereochemical interactions that enhance binding affinity and selectivity.

The 6-position bears a 3-cyanopyrrolo[1,2-b]pyridazin-7-yl substituent, representing a complex bicyclic heterocycle that occupies a hydrophobic pocket within the IRAK4 active site. This bulky substituent contributes significantly to the compound's selectivity by exploiting unique structural features of the IRAK4 binding pocket that differ from other kinases. The cyanopyrrolo-pyridazine moiety forms van der Waals interactions and potentially π-π stacking interactions with aromatic residues in the binding site.

The carboxamide side chain features an (2R)-2-fluoro-3-hydroxy-3-methylbutyl group, where the fluorine substitution serves multiple purposes: enhancing metabolic stability, modulating lipophilicity, and providing specific electrostatic interactions within the binding pocket. The tertiary alcohol functionality contributes hydrogen bonding capabilities, while the stereochemical configuration ensures optimal spatial orientation for receptor recognition.

Critical structure-activity relationships have emerged from systematic modifications of the pyridinecarboxamide scaffold. Modifications to the cyanoethyl stereochemistry significantly impact potency, with the (R)-configuration being essential for optimal activity. Alterations to the pyrrolo-pyridazine bicyclic system generally result in decreased potency, indicating the importance of this specific heterocyclic arrangement for binding interactions.

The development of edecesertib involved extensive optimization to address early cardiovascular safety concerns, particularly human ether-a-go-go-related gene (hERG) channel inhibition that was encountered with earlier analogs in the series [4] [12]. This optimization process led to modifications in the carboxamide side chain and other structural elements to maintain IRAK4 potency while eliminating off-target hERG activity.

Selectivity Profiling Across Kinase Superfamily

Edecesertib demonstrates exceptional selectivity within the human kinome, a critical attribute for therapeutic applications given the extensive conservation of ATP binding sites across the approximately 500 human protein kinases [4] [7]. Comprehensive kinase selectivity profiling has established edecesertib as one of the most selective IRAK4 inhibitors characterized to date, with minimal off-target kinase inhibition at therapeutically relevant concentrations.

The selectivity profile of edecesertib has been extensively characterized through systematic screening against large panels of human kinases. In comparative kinase profiling studies, edecesertib showed greater than 100-fold selectivity for IRAK4 over the majority of kinases tested, including closely related family members and kinases with similar ATP binding pocket architectures [13] [9]. This remarkable selectivity contrasts favorably with many other kinase inhibitors, which often exhibit promiscuous inhibition across multiple kinase families.

The molecular basis for edecesertib's selectivity stems from its ability to exploit unique structural features of the IRAK4 ATP binding site. The distinctive tyrosine gatekeeper residue (Tyr262) in IRAK4 creates a binding environment that differs significantly from the majority of kinases, which typically possess smaller hydrophobic residues at this position [5] [14]. This tyrosine gatekeeper allows edecesertib to form specific π-π stacking interactions and hydrogen bonding networks that are not possible with other kinases.

Additionally, the IRAK4 binding pocket contains several amino acid residues that create a unique topological signature. The combination of Val263, Tyr264, Met265, and Pro266 forms a hydrophobic subpocket that accommodates specific portions of the edecesertib molecule, contributing to both potency and selectivity [14]. These residues are not conserved across the broader kinome, providing a molecular rationale for the compound's selective recognition of IRAK4.

Kinome-wide profiling studies have revealed that edecesertib exhibits minimal inhibitory activity against other kinases at concentrations up to 10 micromolar, representing more than 16,000-fold selectivity over its IRAK4 IC50 value [13] [15]. This selectivity extends to kinases involved in essential cellular processes, including cell cycle regulation, DNA damage response, and metabolic pathways, suggesting a reduced likelihood of mechanism-based toxicities associated with off-target kinase inhibition.

The selectivity profile has been further validated through comprehensive binding assays and functional cellular studies. In human peripheral blood mononuclear cell (PBMC) assays, edecesertib selectively inhibits IRAK4-dependent cytokine production without affecting other signaling pathways, confirming the translation of biochemical selectivity to cellular systems [9] [16].

Allosteric Modulation vs. ATP-Competitive Inhibition

Edecesertib functions primarily as an ATP-competitive inhibitor of IRAK4, binding directly to the ATP binding pocket and competing with the natural adenosine triphosphate substrate for occupancy of the active site [3] [17]. This mechanism of action contrasts with allosteric modulation, which involves binding to sites distinct from the ATP pocket to indirectly regulate kinase activity.

ATP-competitive inhibition represents the most common mechanism employed by clinically approved kinase inhibitors, accounting for the majority of kinase-directed therapeutics [18] [19]. These inhibitors bind within the ATP binding cleft, which is located between the amino-terminal and carboxyl-terminal lobes of the kinase domain. The binding of ATP-competitive inhibitors typically induces conformational changes that prevent productive ATP binding and subsequent substrate phosphorylation.

In the case of IRAK4, crystal structure studies have revealed that the kinase can adopt multiple conformational states, designated as "helix C-in" and "helix C-out" conformations, which differ in the positioning of the regulatory αC helix relative to the ATP binding site [5]. ATP-competitive inhibitors like edecesertib preferentially bind to one of these conformational states, stabilizing the kinase in an inactive configuration.

The ATP-competitive mechanism of edecesertib is supported by biochemical kinetic studies demonstrating classical competitive inhibition patterns, where increasing ATP concentrations can overcome the inhibitory effects of the compound [20]. The relationship between ATP concentration, inhibitor concentration, and observed potency follows the Cheng-Prusoff equation, confirming the competitive nature of the interaction.

In contrast to allosteric modulation, which can provide more nuanced regulation of kinase activity by modulating substrate binding cooperativity or other allosteric networks within the protein [18] [21], ATP-competitive inhibition provides complete blockade of catalytic activity when the inhibitor is bound. This mechanism ensures robust inhibition of IRAK4 kinase function, effectively preventing the phosphorylation of downstream substrates such as IRAK1.

The ATP-competitive binding mode of edecesertib has been characterized through molecular modeling studies that position the compound within the ATP binding pocket, forming specific interactions with key residues including the gatekeeper tyrosine (Tyr262) and other binding site residues [14]. These computational models are consistent with the observed structure-activity relationships and provide insights into the molecular determinants of potency and selectivity.

XLogP3

1.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

435.18190113 g/mol

Monoisotopic Mass

435.18190113 g/mol

Heavy Atom Count

32

UNII

3NUJ7N1277

Dates

Last modified: 08-08-2024

Explore Compound Types